

# Iotrolan in Biomedical Imaging: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**lotrolan** is a non-ionic, dimeric, hexaiodinated, water-soluble radiocontrast agent that has been utilized in a variety of biomedical imaging applications.[1][2] Its physicochemical properties, particularly its iso-osmolality with plasma and cerebrospinal fluid, contribute to its favorable safety profile compared to ionic and higher osmolality contrast media.[3][4] This technical guide provides an in-depth overview of **lotrolan**'s applications in biomedical imaging, focusing on its core properties, mechanism of action, and use in various diagnostic procedures. It summarizes key quantitative data, outlines experimental methodologies from cited studies, and presents visual representations of its chemical structure and application workflows.

### Introduction

**lotrolan**, marketed under trade names such as Isovist and Osmovist, was developed to enhance the contrast of internal body structures during X-ray-based imaging procedures like computed tomography (CT), angiography, and myelography.[1] As a member of the iodinated contrast media class, its efficacy is derived from the high atomic number of iodine, which effectively absorbs X-rays, thereby increasing the attenuation of the X-ray beam and improving image contrast between the targeted tissue and its surroundings. Developed by companies including Bayer and Bracco, **lotrolan** has been a subject of extensive research to establish its efficacy and safety in clinical use.



# **Physicochemical Properties**

**lotrolan**'s unique chemical structure as a non-ionic dimer confers specific physicochemical properties that are advantageous for a contrast agent. It is a hexaiodinated derivative of isophthalic acid. The non-ionic nature of **lotrolan** means it does not dissociate into charged particles in solution, which is a significant factor in its reduced incidence of adverse reactions compared to ionic contrast agents. Furthermore, its dimeric structure allows for a higher iodine concentration while maintaining iso-osmolality with physiological fluids, minimizing fluid shifts across biological membranes and contributing to better patient tolerance.

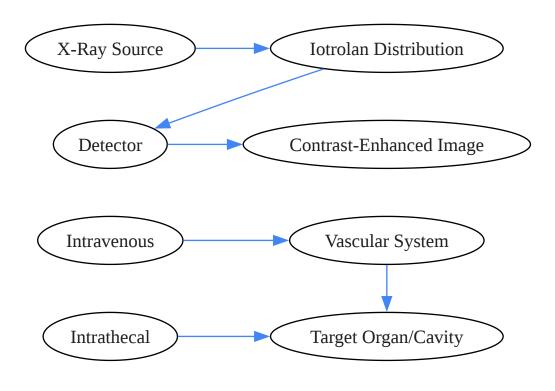
Table 1: Physicochemical and Pharmacokinetic Properties of Iotrolan

Property	Value	Refe
Chemical Formula	C37H48I6N6O18	
Molar Mass	1626.242 g⋅mol−1	
Туре	Non-ionic, Dimeric, Hexaiodinated	
Plasma Protein Binding	Negligible (2.4% at 1.2 mg l/mL)	
Elimination Half-Life (Plasma)	~13.6 ± 13.9 hours (median 9 hours)	-
Transfer Half-Life (CSF to Plasma)	~5.7 ± 6.0 hours	-
Time to Peak Plasma Concentration (after intrathecal administration)	~3.5 ± 3.1 hours	-
Excretion	Primarily renal (approx. 90% within 72 hours)	_

# **Mechanism of Action**



The fundamental principle behind **lotrolan**'s function as a contrast agent lies in the X-ray attenuating properties of its iodine atoms. When administered, **lotrolan** is distributed through the vascular system or into specific body cavities. The six iodine atoms per molecule of **lotrolan** have a high atomic number, leading to a greater probability of X-ray photon absorption compared to the soft tissues of the body. This differential absorption creates a higher signal intensity in the areas where **lotrolan** is present, resulting in a brighter appearance on radiographic images and enabling clear delineation of anatomical structures.



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Mechanism of Iotrolan-enhanced imaging.

# **Biomedical Imaging Applications**

lotrolan has been investigated and applied in several areas of diagnostic imaging.

# Myelography

Myelography with **lotrolan** is used to visualize the spinal canal, including the spinal cord, nerve roots, and subarachnoid space. Its iso-osmolarity with cerebrospinal fluid (CSF) makes it a well-tolerated agent for intrathecal administration.



Experimental Protocol: Cisternal Myelography in a Canine Model (Summarized from a comparative study)

- Animal Preparation: Six healthy dogs were used, each serving as its own control with a 6week washout period between contrast administrations. Anesthesia was induced and maintained throughout the procedure.
- Baseline CSF Collection: A baseline cerebrospinal fluid sample was collected from the cisterna magna for analysis.
- Contrast Administration: Iotrolan (or the comparator, iohexol) was injected into the cisterna magna.
- Radiographic Imaging: Lateral radiographs of the cervical, cranial and midthoracic, thoracolumbar, and lumbar spine were acquired at 5, 10, 45, 90, and 150 minutes postinjection.
- Post-Procedure Monitoring: The animals were monitored for any adverse effects, such as seizures, for 5 hours post-myelography.
- Follow-up CSF Collection: CSF samples were collected at 1, 3, 7, and 14 days post-injection for cytological and chemical analysis.
- Histopathology: After the final CSF collection, the animals were euthanized, and the brain and spinal cord were examined for any gross or microscopic pathological changes.

A study in dogs showed that myelograms performed with **iotrolan** were superior in quality from 45 minutes onward compared to those with iohexol. Another study comparing **iotrolan** to iohexol and iopamidol in CT myelography in dogs found that the higher viscosity **iotrolan** had a better contrast effect in the caudal spine.

# **Arthrography**

**lotrolan** has been used for the opacification of joint spaces in arthrography to improve the visualization of intra-articular structures.

Experimental Protocol: Knee Arthrography (Generalized from clinical trial descriptions)



- Patient Selection: Patients with knee pain or suspected intra-articular pathology were recruited. Exclusion criteria included known allergies to iodinated contrast media and current joint infection.
- Informed Consent: All participants provided written informed consent.
- Joint Aspiration: Any existing synovial fluid was aspirated from the knee joint.
- Contrast Injection: A specified volume of **lotrolan** was injected into the joint space.
- Imaging: Standard radiographic views of the knee were obtained at predefined time points (e.g., immediately, and at 5, 10, 15, and 20 minutes post-injection) to assess contrast distribution and image quality.
- Image Evaluation: Radiographs were evaluated by blinded radiologists for diagnostic quality, assessing the delineation of cartilage, menisci, and ligaments.
- Adverse Event Monitoring: Patients were monitored for immediate and delayed adverse reactions, such as pain, swelling, and allergic reactions.

## **Hysterosalpingography (HSG)**

**Iotrolan** has been evaluated for use in hysterosalpingography to assess the uterine cavity and fallopian tube patency in the investigation of infertility.

Experimental Protocol: Hysterosalpingography (Generalized from clinical study descriptions)

- Patient Preparation: The procedure was scheduled in the follicular phase of the menstrual cycle. Patients were screened for contraindications such as pregnancy, active pelvic infection, and allergy to contrast media.
- Procedure: The patient was placed in the lithotomy position. A speculum was inserted, and the cervix was cannulated.
- Contrast Instillation: Iotrolan was slowly injected into the uterine cavity under fluoroscopic guidance.

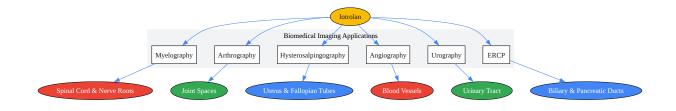


- Fluoroscopic Imaging: A series of images were taken to visualize the filling of the uterine
  cavity, the passage of contrast through the fallopian tubes, and any spillage into the
  peritoneal cavity, indicating tubal patency.
- Image Interpretation: The images were assessed for uterine abnormalities (e.g., fibroids, polyps, congenital anomalies) and tubal pathology (e.g., blockage, hydrosalpinx).
- Post-Procedure Care: Patients were monitored for adverse effects such as pain, bleeding, and signs of infection.

Studies have shown that **lotrolan** provides better visualization of the uterine cavity and ampullary rugae compared to oil-based contrast agents. While one study suggested a lower post-procedure conception rate with **lotrolan** compared to an oil-based agent, the difference was not statistically significant.

# **Other Applications**

**lotrolan** has also been indicated for use in angiography, urography, and endoscopic retrograde cholangiopancreatography (ERCP). In these applications, it is typically administered intravenously to opacify the vascular system, urinary tract, or biliary and pancreatic ducts, respectively.



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Applications of **lotrolan** in biomedical imaging.

# **Safety and Toxicology**

**lotrolan** is generally well-tolerated, with a lower incidence of adverse effects compared to ionic contrast media. Common side effects are typically mild and transient, including nausea, vomiting, headache, and a sensation of warmth.



Table 2: Summary of Iotrolan Safety Data

Parameter	Finding	Reference
LD50 (IV, rat)	> 12 g l/kg (not determinable at maximum volume)	
LD50 (IV, mouse)	> 15 g l/kg (not determinable at maximum volume)	
Common Adverse Effects	Nausea, vomiting, headache, warmth sensation	
Adverse Effects (Intrathecal)	Headache, confusion, hallucinations (less common)	
Allergic-like Reactions	Fever, hypotension, shock (observed)	-

Experimental Protocol: Acute Intravenous Toxicity (Limit Test in Rodents - Generalized)

- Animal Model: Healthy, young adult rats or mice of a single sex are typically used.
- Dose Administration: A limit dose of **lotrolan** (e.g., 12 g l/kg for rats, 15 g l/kg for mice) is administered as a single intravenous injection.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
- Data Analysis: The number of mortalities and the incidence of toxic signs are recorded. If no mortality occurs at the limit dose, the LD50 is reported as being greater than that dose.

In preclinical studies, **lotrolan** demonstrated good renal tolerance in rats. Cardiovascular studies in rats showed that **lotrolan** produced minimal changes in hemodynamic parameters compared to other contrast agents.



#### Conclusion

**lotrolan** is a well-characterized, non-ionic, dimeric contrast agent with a range of applications in biomedical imaging. Its iso-osmolar nature provides a significant safety advantage, leading to better patient tolerance in procedures such as myelography, arthrography, and hysterosalpingography. The compiled data and experimental outlines in this guide provide a comprehensive resource for researchers and professionals in drug development, highlighting the established utility of **lotrolan** in diagnostic imaging. While its current market availability is unclear, the principles of its design and its performance in clinical and preclinical studies remain a valuable reference in the field of contrast media development.

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